molecular formula C15H26Cl2N2O2 B5313880 N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B5313880
M. Wt: 337.3 g/mol
InChI Key: VQQCCAPRQISFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves its selective binding to the serotonin transporter. This binding inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride have been studied extensively. In addition to its effects on the serotonin transporter, N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have an affinity for several other neurotransmitter receptors, including dopamine and norepinephrine. This broad range of receptor activity suggests that N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride may have a complex mechanism of action.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride for lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays. However, one limitation of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its relatively high cost, which may limit its use in some labs.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is in the development of new drugs based on the structure of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. Another area of research is in the study of the long-term effects of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on neurotransmitter systems. Finally, there is potential for N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride to be used as a tool in the study of the serotonin system and its role in various physiological and pathological processes.
In conclusion, N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is a promising compound that has shown potential in various scientific research applications. Its selective affinity for the serotonin transporter makes it a potential candidate for the treatment of depression and anxiety disorders, while its broad range of receptor activity suggests that it may have a complex mechanism of action. While there are limitations to its use in lab experiments, the future directions for research on N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride are numerous and exciting.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride involves the reaction of 4-ethoxybenzyl chloride with 4-morpholinylethylamine in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in its dihydrochloride salt form. This method yields N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride in high purity and has been optimized for large-scale synthesis.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has shown potential in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have a selective affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. N-(4-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been studied for its potential use in drug discovery, as it has been shown to have a high binding affinity for several G-protein-coupled receptors.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-5-3-14(4-6-15)13-16-7-8-17-9-11-18-12-10-17;;/h3-6,16H,2,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQCCAPRQISFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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